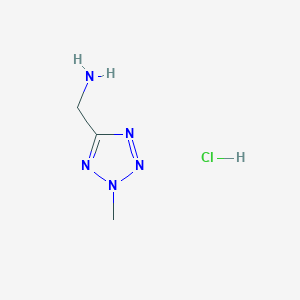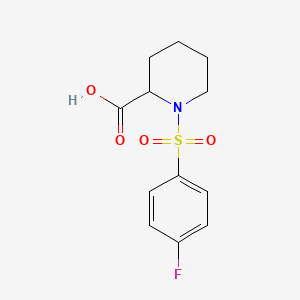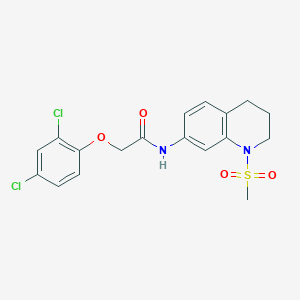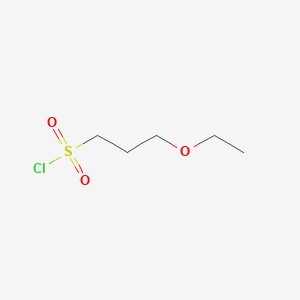
6-Chloro-2-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(trifluoromethyl)nicotinonitrile, commonly referred to as 6-Cl-2-TFMNN, is an organic compound that is used in a variety of scientific research applications. The compound is a nitrile, a type of organic compound that is derived from the addition of a nitrile group to a molecule. 6-Cl-2-TFMNN is a colorless, odorless solid that is insoluble in water. It is highly soluble in many organic solvents, such as ethanol and acetone. The compound has a melting point of 140-142°C and a boiling point of 302-304°C.
Aplicaciones Científicas De Investigación
Regioselective Amination
- Highly Regioselective Palladium-Catalyzed C2-Amination: A study explored the use of palladium(0) for highly regioselective C-2 amination of 4,6-dichloronicotinonitrile. This process led to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds, showcasing a method for selective functionalization of the nicotinonitrile scaffold, which could be applicable in the synthesis of complex organic molecules (Delvare, Koza, & Morgentin, 2011).
Novel Heterocyclic Compounds
- Synthesis of Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine Ring System: Research demonstrated the reaction of 2-chloronicotinonitrile with thioureas to synthesize new ring systems, offering potential pathways for creating novel heterocyclic compounds with diverse applications (Coppola & Shapiro, 1981).
Synthesis of Anti-infective Agents
- Development of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: A safe and economical synthesis process was reported for this compound, an intermediate in the synthesis of novel anti-infective agents, highlighting its role in pharmaceutical manufacturing (Mulder et al., 2013).
Antiproliferative Activity
- Synthesis of Novel Antineoplastic Agents: Utilizing nicotinonitrile derivatives as scaffolds, researchers synthesized new compounds with potential cytotoxic effects against various cancer cell lines, indicating its application in developing anticancer therapies (El‐sayed, Elsayed, & Amr, 2021).
Antibacterial Activity
- Microwave-assisted Synthesis for MRSA and VRE Inhibition: A study reported on the efficient preparation of nicotinonitrile-linked hybrids showing significant antibacterial activity, especially against MRSA and VRE strains, underscoring its potential in addressing resistant bacterial infections (Mekky & Sanad, 2022).
Luminescent Materials
- Synthesis and Photophysical Studies: A nicotinonitrile derivative was synthesized and studied for its blue light emitting properties, indicating its application in the development of luminescent materials and optical devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Mecanismo De Acción
Target of Action
This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2-(trifluoromethyl)nicotinonitrile are not well-studied. Its impact on bioavailability is also unknown. It’s important to note that these properties can significantly affect the compound’s therapeutic potential .
Propiedades
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-2-1-4(3-12)6(13-5)7(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOOOWSRQHMRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxaspiro[4.4]nonane-1,6-dione](/img/structure/B2770474.png)
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/no-structure.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide](/img/structure/B2770487.png)

![Methyl 2-amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2770491.png)

![6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2770493.png)
![3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2770496.png)